1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone
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Overview
Description
1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone is an organic compound belonging to the class of N-acylpiperidines. This compound is characterized by the presence of a thiophene ring, an oxadiazole ring, and a piperidine ring, making it a complex and intriguing molecule for various scientific research applications .
Preparation Methods
The synthesis of 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone involves multiple steps, typically starting with the formation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, and aldehydes, in the presence of a base like NaOH in a DMSO medium . The piperidine ring is then introduced through nucleophilic substitution reactions, often involving piperidine derivatives and appropriate electrophiles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a drug candidate, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The thiophene ring may contribute to the compound’s binding affinity and specificity, while the piperidine ring can enhance its pharmacokinetic properties .
Comparison with Similar Compounds
1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine: This compound shares a similar core structure but differs in the acyl group attached to the piperidine ring.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15N3O2S |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
1-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H15N3O2S/c1-9(17)16-6-4-10(5-7-16)13-14-12(15-18-13)11-3-2-8-19-11/h2-3,8,10H,4-7H2,1H3 |
InChI Key |
PIMWCRQFZKYVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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